molecular formula C14H18O4 B13808284 Ethyl 6-phenoxyoxane-2-carboxylate CAS No. 6302-50-7

Ethyl 6-phenoxyoxane-2-carboxylate

Cat. No.: B13808284
CAS No.: 6302-50-7
M. Wt: 250.29 g/mol
InChI Key: FDUQTOLPGDYPIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-phenoxyoxane-2-carboxylate is an organic compound with the molecular formula C14H18O4. It is a derivative of oxane, a six-membered oxygen-containing heterocycle, and features a phenoxy group attached to the sixth carbon of the oxane ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-phenoxyoxane-2-carboxylate typically involves the esterification of 6-phenoxyoxane-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-phenoxyoxane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: 6-phenoxyoxane-2-carboxylic acid.

    Reduction: Ethyl 6-phenoxyoxane-2-methanol.

    Substitution: Various substituted oxane derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-phenoxyoxane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-phenoxyoxane-2-carboxylate involves its interaction with various molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to release the corresponding carboxylic acid and ethanol. This hydrolysis reaction is crucial for the compound’s activity as a prodrug, allowing it to be converted into its active form within the body.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-phenoxyhexanoate: Similar structure but with a hexane ring instead of an oxane ring.

    Methyl 6-phenoxyoxane-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to its specific combination of an oxane ring and a phenoxy group. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.

Properties

CAS No.

6302-50-7

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

ethyl 6-phenoxyoxane-2-carboxylate

InChI

InChI=1S/C14H18O4/c1-2-16-14(15)12-9-6-10-13(18-12)17-11-7-4-3-5-8-11/h3-5,7-8,12-13H,2,6,9-10H2,1H3

InChI Key

FDUQTOLPGDYPIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCC(O1)OC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.